Nitroxazepine

Description

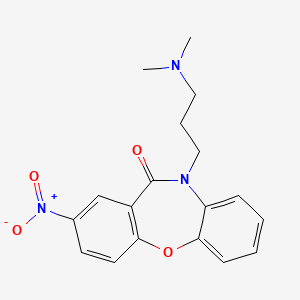

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[3-(dimethylamino)propyl]-8-nitrobenzo[b][1,4]benzoxazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-19(2)10-5-11-20-15-6-3-4-7-17(15)25-16-9-8-13(21(23)24)12-14(16)18(20)22/h3-4,6-9,12H,5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYWLLGTCBIGSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027193 | |

| Record name | Nitroxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47439-36-1 | |

| Record name | 10-[3-(Dimethylamino)propyl]-2-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47439-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitroxazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047439361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROXAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNU9GY55SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Nitroxazepine in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroxazepine, a tricyclic antidepressant (TCA) marketed under the brand name Sintamil, primarily exerts its therapeutic effects through the inhibition of serotonin and norepinephrine reuptake in neuronal cells.[1][2] This guide provides a detailed overview of its core mechanism of action, supported by representative data from related compounds, and outlines standard experimental protocols for the characterization of such molecules. Due to the limited availability of specific quantitative binding data for this compound in publicly accessible literature, this document utilizes comparative data from other well-characterized tricyclic antidepressants to illustrate the expected pharmacological profile.

Core Mechanism of Action: Serotonin-Norepinephrine Reuptake Inhibition

This compound is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] Its fundamental mechanism of action in neuronal cells involves the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2][3] These transporters are responsible for the re-uptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron. By inhibiting this process, this compound increases the concentration and prolongs the availability of these neurotransmitters in the synapse, thereby enhancing serotonergic and noradrenergic neurotransmission. This modulation of monoamine levels is the primary basis for its antidepressant effects.[3]

Signaling Pathway of this compound Action

Caption: this compound blocks SERT and NET, increasing synaptic serotonin and norepinephrine.

Off-Target Receptor Interactions

Like other tricyclic antidepressants, this compound is known to interact with a range of other neuronal receptors, which contributes to its side-effect profile.[4] Notably, it is reported to have lower anticholinergic side effects compared to imipramine, suggesting a lower affinity for muscarinic acetylcholine receptors.[1] Other potential off-target interactions include antagonism of histamine H1 receptors (leading to sedation) and alpha-1 adrenergic receptors (contributing to orthostatic hypotension).[4]

Quantitative Data: Receptor Binding Profile

| Target | Action | Representative Ki (nM) for Amitriptyline |

| Serotonin Transporter (SERT) | Reuptake Inhibition | 3.45 |

| Norepinephrine Transporter (NET) | Reuptake Inhibition | 13.3 |

| Histamine H1 Receptor | Antagonism | 0.5 - 1.1 |

| Muscarinic M1 Receptor | Antagonism | 11 - 24 |

| α1-Adrenergic Receptor | Antagonism | 4.4 |

This data is for comparative purposes and does not represent experimentally determined values for this compound.

Experimental Protocols

The following are detailed, generalized methodologies for key in vitro assays used to characterize the mechanism of action of compounds like this compound.

Neurotransmitter Reuptake Inhibition Assay

This assay determines the potency of a compound to inhibit the reuptake of neurotransmitters into neuronal cells or synaptosomes.

Objective: To determine the IC50 value of this compound for the inhibition of serotonin and norepinephrine reuptake.

Materials:

-

Cell line expressing human SERT or NET (e.g., HEK293 or CHO cells) or isolated synaptosomes.

-

Radiolabeled neurotransmitter: [³H]-Serotonin or [³H]-Norepinephrine.

-

Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Test compound (this compound) dilutions.

-

Reference inhibitor (e.g., Fluoxetine for SERT, Desipramine for NET).

-

96-well microplates.

-

Scintillation fluid and microplate scintillation counter.

Procedure:

-

Cell Plating: Seed the SERT or NET-expressing cells into 96-well plates and allow them to adhere overnight.

-

Compound Incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of this compound or the reference inhibitor for 10-20 minutes at 37°C.

-

Initiation of Uptake: Add the [³H]-labeled neurotransmitter to each well to initiate the uptake reaction.

-

Termination of Uptake: After a short incubation period (e.g., 10-15 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid. Measure the radioactivity in each well using a microplate scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific neurotransmitter uptake (IC50) by non-linear regression analysis of the concentration-response curve.

Experimental Workflow for Reuptake Assay

Caption: Workflow for determining neurotransmitter reuptake inhibition by this compound.

Radioligand Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor.

Objective: To determine the Ki (inhibition constant) of this compound for various off-target receptors (e.g., histamine H1, muscarinic M1, α1-adrenergic).

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radioligand specific for the receptor (e.g., [³H]-Pyrilamine for H1, [³H]-Pirenzepine for M1, [³H]-Prazosin for α1).

-

Assay Buffer.

-

Test compound (this compound) dilutions.

-

Non-specific binding control (a high concentration of an unlabeled ligand).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation fluid and counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand, and either buffer (for total binding), the non-specific control, or a dilution of this compound.

-

Incubation: Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

-

Data Analysis: Calculate the specific binding and determine the IC50 value of this compound from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

Logical Relationship of this compound's Actions

The therapeutic and adverse effects of this compound can be logically linked to its interactions with different neuronal targets.

References

Pharmacological Profile of Nitroxazepine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroxazepine hydrochloride is a tricyclic antidepressant (TCA) that has been utilized in the management of depression and nocturnal enuresis.[1][2] Its therapeutic effects are primarily attributed to its activity as a serotonin-norepinephrine reuptake inhibitor (SNRI), which leads to an increased concentration of these neurotransmitters in the synaptic cleft.[3][4] Like other TCAs, this compound also exhibits affinity for various other neurotransmitter receptors, which contributes to its side-effect profile. This document provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, including its mechanism of action, pharmacodynamics, pharmacokinetics, and available clinical data. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development.

Introduction

This compound hydrochloride, marketed under trade names such as Sintamil, was introduced for the treatment of depression in India in 1982.[2] It belongs to the dibenzoxazepine class of compounds and shares structural and functional similarities with other TCAs like imipramine.[2][5] Its primary indications include major depressive disorder and nocturnal enuresis.[4][5] this compound's pharmacological activity stems from its ability to modulate the levels of key neurotransmitters in the brain, namely serotonin (5-HT) and norepinephrine (NE).[3]

Mechanism of Action & Pharmacodynamics

This compound hydrochloride's principal mechanism of action is the inhibition of the reuptake of serotonin and norepinephrine from the synaptic cleft by blocking their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3][4] This blockade leads to an enhanced and prolonged neurotransmission of serotonin and norepinephrine, which is believed to be the primary basis for its antidepressant effects.[3]

In addition to its primary targets, this compound hydrochloride also interacts with other receptor systems, a characteristic feature of older TCAs. It exhibits affinity for histamine H1 receptors, muscarinic acetylcholine receptors, and alpha-adrenergic receptors.[3] Antagonism at these receptors is associated with the common side effects of TCAs, such as sedation, weight gain (H1 antagonism), and anticholinergic effects like dry mouth, blurred vision, and constipation (muscarinic receptor antagonism).[3]

Receptor Binding Profile

Quantitative data on the binding affinities (Ki) or inhibitory concentrations (IC50) of this compound hydrochloride for human serotonin and norepinephrine transporters, as well as other relevant receptors, are not extensively available in publicly accessible literature. Such data is crucial for a precise understanding of its potency and selectivity.

Table 1: Receptor Binding Affinity (Ki) of this compound Hydrochloride

| Target | Receptor/Transporter | Species | Ki (nM) | Reference |

| Primary Targets | Serotonin Transporter (SERT) | Not Specified | Data Not Available | |

| Norepinephrine Transporter (NET) | Not Specified | Data Not Available | ||

| Secondary Targets | Histamine H1 Receptor | Not Specified | Data Not Available | |

| Muscarinic Acetylcholine Receptors | Not Specified | Data Not Available | ||

| Alpha-Adrenergic Receptors | Not Specified | Data Not Available | ||

| Note: Specific quantitative binding affinity data for this compound hydrochloride is not readily available in the cited literature. This table is provided as a template for such data. |

Signaling Pathway

The therapeutic effects of this compound are initiated by its interaction with SERT and NET. The following diagram illustrates the proposed signaling pathway.

Caption: this compound inhibits SERT and NET, increasing synaptic 5-HT and NE.

Pharmacokinetics

The pharmacokinetic profile of this compound hydrochloride has been investigated in humans. Following oral administration, the drug is absorbed and metabolized into several active metabolites, including desmethyl, N-oxide, and carboxylic acid derivatives, which also contribute to its overall therapeutic effect.[6]

Human Pharmacokinetic Parameters

A study in depressed patients provides some insight into the plasma concentrations of this compound and its metabolites.[7][8]

Table 2: Plasma Concentrations of this compound in Depressed Patients

| Day | Dose (mg) | Mean Plasma this compound (ng/mL) ± SEM | Reference |

| 1 | 75 | 47.0 ± 7.3 | [7][8] |

| 7 | 150 | 129.8 ± 24.6 | [7][8] |

| Note: The study indicated that plasma levels remained steady until day 21.[7][8] There were large interindividual variations observed. |

Table 3: Half-lives of this compound Metabolites

| Metabolite | Half-life (t1/2) in hours | Reference |

| Desmethyl | 8 | [6] |

| N-oxide | Data Not Available | |

| Carboxylic acid | 15 | [6] |

| Note: The half-life of the parent this compound compound is described as short.[6] |

Experimental Protocols

Detailed experimental protocols specifically for this compound hydrochloride are not widely published. The following sections describe generalized, standard protocols for key assays relevant to the pharmacological profiling of a serotonin-norepinephrine reuptake inhibitor.

Radioligand Binding Assay for SERT and NET

This protocol outlines a general procedure for determining the binding affinity of a compound to the serotonin and norepinephrine transporters.

Caption: Workflow for a radioligand binding assay to determine transporter affinity.

Protocol Details:

-

Membrane Preparation: Cell membranes expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET) are prepared from transfected cell lines (e.g., HEK293 or CHO cells) through homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used for all dilutions and incubations.

-

Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-citalopram for SERT or [³H]-nisoxetine for NET) and varying concentrations of this compound hydrochloride.

-

Non-specific Binding: To determine non-specific binding, a high concentration of a known selective inhibitor (e.g., fluoxetine for SERT, desipramine for NET) is added to a set of wells.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to minimize non-specific binding.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

In Vivo Assessment of Antidepressant Activity

Standard behavioral models in rodents, such as the Forced Swim Test and the Tail Suspension Test, are commonly used to screen for antidepressant-like activity.

This test is based on the principle that rodents will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressant treatment is expected to increase the duration of active, escape-oriented behaviors.

Caption: Experimental workflow for the Forced Swim Test in rodents.

Protocol Details:

-

Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure: Mice or rats are individually placed into the cylinder for a predetermined period (typically 6 minutes).[9]

-

Scoring: The duration of immobility (making only movements necessary to keep the head above water) is recorded, often during the last 4 minutes of the test.

-

Treatment: this compound hydrochloride or a vehicle control is administered at a specified time before the test.

-

Analysis: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle group is indicative of antidepressant-like activity.

In this test, mice are suspended by their tails, and the duration of immobility is measured. Antidepressants are expected to reduce the time spent immobile.[10][11]

Protocol Details:

-

Apparatus: A device that allows a mouse to be suspended by its tail, preventing it from climbing or reaching any surfaces.

-

Procedure: The mouse's tail is attached to a suspension bar with adhesive tape, and the animal is suspended for a fixed period (e.g., 6 minutes).[10]

-

Scoring: The duration of immobility is recorded by a trained observer or an automated system.[11]

-

Treatment: Test compounds are administered prior to the test.

-

Analysis: A reduction in immobility time suggests potential antidepressant effects.

Determination of this compound in Plasma

A validated analytical method is essential for pharmacokinetic studies. A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been described for the quantification of this compound.[12]

Table 4: RP-HPLC Method for this compound Analysis

| Parameter | Condition | Reference |

| Column | Phenomenex C18 (250 mm x 4.6 mm, 5 µm) | [12] |

| Mobile Phase | Phosphate buffer : Acetonitrile (70:30 v/v) | [12] |

| Flow Rate | 1.0 mL/min | [12] |

| Detection | UV at 265 nm | [12] |

| Injection Volume | 20 µL | [12] |

| Temperature | Ambient | [12] |

Sample Preparation:

-

For pharmaceutical formulations, a tablet powder equivalent to 100 mg of this compound is dissolved in a diluent, sonicated, and filtered.[12]

-

For plasma samples, a protein precipitation step followed by liquid-liquid extraction would typically be employed prior to injection into the HPLC system.

Clinical Use and Side Effects

This compound hydrochloride is indicated for the treatment of depression and nocturnal enuresis.[1][2] The therapeutic effects may take several weeks to become apparent.[3] Due to its interaction with multiple receptor systems, this compound can cause a range of side effects, including:

-

Anticholinergic effects: Dry mouth, blurred vision, constipation, urinary retention.[3]

-

Histaminergic effects: Sedation and weight gain.[3]

-

Cardiovascular effects: Increased heart rate and orthostatic hypotension.

Conclusion

This compound hydrochloride is a tricyclic antidepressant with a primary mechanism of action involving the inhibition of serotonin and norepinephrine reuptake. While its clinical efficacy has been established, there is a notable lack of publicly available, detailed quantitative data on its receptor binding affinities and a comprehensive pharmacokinetic profile. The experimental protocols provided in this guide are based on standard methodologies for this class of compounds and can serve as a foundation for further research and development activities. Future studies providing specific quantitative pharmacological data for this compound would be invaluable for a more complete understanding of its properties and for guiding the development of novel antidepressants.

References

- 1. Tail Suspension Test [augusta.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]

- 4. What is this compound hydrochloride used for? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. PHARMACOKINETICS OF this compound IN DEPRESSED PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of this compound in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. researchgate.net [researchgate.net]

- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]

An In-depth Technical Guide to Nitroxazepine Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of nitroxazepine, a tricyclic antidepressant (TCA), and its structural analogues and derivatives. This compound, known by the brand name Sintamil, functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] This document delves into the core chemical scaffold, structure-activity relationships (SAR), and pharmacological properties of this class of compounds. It includes detailed experimental protocols for the synthesis of the dibenz[b,f][3][4]oxazepin-11(10H)-one core and subsequent derivatization. Quantitative data on the parent compound and its metabolites are presented in tabular format for comparative analysis. Furthermore, this guide features visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular mechanisms and research methodologies associated with this compound and its analogues.

Introduction to this compound

This compound is a tricyclic antidepressant that was introduced for the treatment of depression in India in 1982.[1] It is also indicated for nocturnal enuresis.[1] Chemically, it is 10-[3-(dimethylamino)propyl]-2-nitrodibenzo[b,f][3][4]oxazepin-11(10H)-one.[1] Like other TCAs, its primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake in the brain.[2][3] By blocking the respective transporters, this compound increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[2] This modulation of serotonergic and noradrenergic signaling is believed to be the basis for its antidepressant effects.[2]

Beyond its primary targets, this compound also exhibits affinity for other receptors, including histamine H1, muscarinic acetylcholine, and alpha-adrenergic receptors.[2][3] Antagonism at these receptors contributes to its side effect profile, which can include sedation, dry mouth, blurred vision, and constipation.[2][3]

Core Scaffold and Synthesis

The core scaffold of this compound is the dibenz[b,f][3][4]oxazepin-11(10H)-one ring system. Several synthetic strategies have been developed to construct this tricyclic core.

General Synthesis of Dibenz[b,f][3][4]oxazepin-11(10H)-one

A common approach involves the condensation of a substituted 2-aminophenol with a substituted 2-halobenzaldehyde or 2-nitrobenzoic acid derivative.[5][6] One documented method utilizes the intramolecular nucleophilic substitution of a nitro group in N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide to form a dinitro-dibenz[b,f][3][4]oxazepin-11(10H)-one intermediate.[6] The nitro groups can then be further manipulated.

Another strategy involves the base-catalyzed intramolecular nucleophilic substitution in 2-hydroxyanilides of 2-nitrobenzoic acids to yield the dibenzo[b,f][3][4]oxazepin-11(10H)-ones.[5]

Synthesis of this compound Analogues

N-Alkylation of the dibenz[b,f][3][4]oxazepin-11(10H)-one core is a key step in producing analogues of this compound.[6] This is typically achieved by reacting the parent scaffold with a suitable alkyl halide, such as 3-(dimethylamino)propyl chloride, in the presence of a base.

Structure-Activity Relationships (SAR)

The pharmacological activity of this compound and its analogues is influenced by modifications to different parts of the molecule.

-

Tricyclic Core: The rigid, three-dimensional structure of the dibenz[b,f][3][4]oxazepine ring system is crucial for binding to the serotonin and norepinephrine transporters.

-

Alkylamine Side Chain: The nature and length of the N-alkyl side chain significantly impact potency and selectivity. The dimethylaminopropyl group is a common feature in many tricyclic antidepressants and is important for interaction with the monoamine transporters.

-

Substituents on the Aromatic Rings: The nitro group at the 2-position of this compound is a key feature. The electronic properties of substituents on the aromatic rings can influence binding affinity and selectivity for SERT and NET. Bioisosteric replacement of the nitro group with other electron-withdrawing groups could be a strategy to modulate the pharmacological profile and potentially reduce toxicity.[5][7] For instance, replacing an aliphatic nitro group with a trifluoromethyl group has been shown to improve potency and metabolic stability in other classes of compounds.[7]

Quantitative Pharmacological Data

The following table summarizes the pharmacokinetic parameters of this compound and its primary metabolites in depressed patients.

| Compound | Cmax (ng/mL) at Day 7 (150 mg dose) | Tmax (hours) | Primary Metabolites |

| This compound | 129.8 ± 24.6 | Not Specified | Desmethylthis compound |

| N-oxidethis compound | |||

| Carboxylic acid derivative |

Experimental Protocols

Synthesis of Substituted Dibenz[b,f][3][4]oxazepin-11(10H)-ones

This protocol is adapted from the synthesis of related dibenzoxazepine derivatives.[6]

Step 1: Synthesis of 1,3-dinitrodibenz[b,f][3][4]oxazepin-11(10H)-one

-

Dissolve N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate (K₂CO₃), to the solution.

-

Heat the reaction mixture to induce intramolecular displacement of a nitro group.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the product by precipitation and filtration.

Step 2: N-Alkylation to Yield this compound Analogues

-

Suspend the synthesized dinitro-dibenz[b,f][3][4]oxazepin-11(10H)-one in a suitable solvent like acetone.

-

Add a base, such as powdered potassium hydroxide (KOH).

-

Add the desired alkylating agent (e.g., 3-(dimethylamino)propyl chloride) dropwise.

-

Reflux the mixture for several hours, monitoring by TLC.

-

After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Serotonin and Norepinephrine Transporter Binding Assays

This is a general protocol for assessing the binding affinity of test compounds to SERT and NET.[1][8]

Materials:

-

Rat brain cortex tissue or cells expressing human SERT or NET.

-

Radioligands: [³H]citalopram for SERT and [³H]nisoxetine for NET.

-

Test compounds (this compound analogues).

-

Incubation buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare membrane homogenates from the rat brain cortex or transfected cells.

-

In a 96-well plate, add the membrane preparation, radioligand, and varying concentrations of the test compound.

-

Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) values using the Cheng-Prusoff equation.

In Vitro Serotonin and Norepinephrine Reuptake Inhibition Assays

This protocol measures the functional inhibition of SERT and NET.[1][8]

Materials:

-

Rat brain synaptosomes or cells expressing human SERT or NET.

-

Radiolabeled substrates: [³H]serotonin (5-HT) for SERT and [³H]norepinephrine (NE) for NET.

-

Test compounds.

-

Uptake buffer (e.g., Krebs-Ringer bicarbonate buffer).

Procedure:

-

Prepare synaptosomes from rat brain tissue or use transfected cells.

-

Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.

-

Initiate the uptake by adding the radiolabeled substrate ([³H]5-HT or [³H]NE).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Lyse the cells/synaptosomes and measure the accumulated radioactivity.

-

Determine the IC₅₀ values for the inhibition of substrate uptake.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

The primary mechanism of action of this compound involves the blockade of serotonin (SERT) and norepinephrine (NET) transporters. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing postsynaptic receptor signaling.

Caption: Mechanism of action of this compound.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis of this compound analogues and their subsequent pharmacological evaluation.

References

- 1. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. moleculardevices.com [moleculardevices.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic utilization of polynitroaromatic compounds. 3. Preparation of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid via nucleophilic displacement of nitro groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Serotonin and Norepinephrine Reuptake Inhibition by Nitroxazepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroxazepine, a tricyclic antidepressant (TCA), exerts its therapeutic effects through the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake by their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][2][3] This guide provides a technical overview of the in-vitro evaluation of this compound's inhibitory activity on these monoamine transporters. Due to the limited availability of specific quantitative binding affinity or inhibition data (IC50 or Ki values) for this compound in publicly accessible literature, this document will focus on the established mechanisms and standardized experimental protocols for characterizing such compounds.

Introduction

This compound is a dibenzoxazepine derivative developed for the treatment of depression.[1] Like other TCAs, its primary mechanism of action involves blocking the reabsorption of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron.[2][3] This blockade leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission, which is believed to be the basis of its antidepressant effect. A comprehensive in-vitro characterization is crucial for understanding the potency and selectivity of this compound towards SERT and NET, which in turn informs its clinical efficacy and potential side-effect profile.

Mechanism of Action: Serotonin and Norepinephrine Reuptake Inhibition

The therapeutic action of this compound is centered on its interaction with the serotonin and norepinephrine transporters. These transporters are integral membrane proteins that regulate the concentration of serotonin and norepinephrine in the synaptic cleft. By binding to these transporters, this compound competitively inhibits the uptake of their respective neurotransmitters.

Signaling Pathway of Neurotransmitter Reuptake and its Inhibition

The following diagram illustrates the general mechanism of serotonin and norepinephrine reuptake and its inhibition by a dual reuptake inhibitor like this compound.

Caption: Mechanism of this compound at the synapse.

Quantitative Analysis of In-Vitro Inhibition

A critical aspect of characterizing a reuptake inhibitor is to determine its potency and selectivity for the target transporters. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) for each transporter.

Note: Despite extensive literature searches, specific IC50 or Ki values for this compound's inhibition of serotonin and norepinephrine transporters were not found in the available scientific publications. The following tables are therefore presented as templates to illustrate how such data would be structured for comparative analysis. Data for a well-characterized TCA, Desipramine, is included for illustrative purposes.[4]

Table 1: In-Vitro Inhibition of Serotonin Transporter (SERT)

| Compound | Assay Type | Cell/Tissue Type | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Desipramine | Radioligand Binding | Cloned human SERT | [3H]Citalopram | 163 | - | [4] |

Table 2: In-Vitro Inhibition of Norepinephrine Transporter (NET)

| Compound | Assay Type | Cell/Tissue Type | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Desipramine | Radioligand Binding | Rat NET | [3H]Nisoxetine | 7.36 | - | [4] |

Experimental Protocols

The following sections describe generalized, standard protocols for determining the in-vitro inhibitory activity of a compound like this compound on serotonin and norepinephrine transporters. These protocols are based on common methodologies used in the field for characterizing TCAs and other SNRIs.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific transporter. These assays measure the displacement of a known radiolabeled ligand from the transporter by the test compound.

Caption: Workflow for a radioligand binding assay.

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

-

Harvest the cells and homogenize them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Assay buffer.

-

A range of concentrations of this compound (or a vehicle control).

-

A fixed concentration of a suitable radioligand for SERT (e.g., [3H]Citalopram or [3H]Paroxetine).

-

The prepared cell membranes.

-

-

Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known SERT inhibitor (e.g., fluoxetine).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The protocol for the NET binding assay is analogous to the SERT assay, with the following key differences:

-

Cell Line: Use a cell line stably expressing the human norepinephrine transporter (hNET).

-

Radioligand: Use a specific radioligand for NET, such as [3H]Nisoxetine or [3H]Talopram.

-

Non-specific Binding Control: Use a high concentration of a known NET inhibitor, such as desipramine, to determine non-specific binding.

Neurotransmitter Uptake Inhibition Assays

Uptake inhibition assays directly measure the functional effect of a compound on the transporter's ability to internalize its substrate.

References

Nitroxazepine's Interaction with Monoamine Transporters: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Nitroxazepine is a tricyclic antidepressant that exerts its therapeutic effects by modulating the levels of key neurotransmitters in the brain[3]. Specifically, it functions as an inhibitor of both the serotonin transporter (SERT) and the norepinephrine transporter (NET)[1][2][4]. By blocking these transporters, this compound increases the concentration of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission[3]. While its primary targets are SERT and NET, like other TCAs, it may also exhibit affinity for other receptors, contributing to its overall pharmacological profile[3]. A thorough understanding of its binding affinity to monoamine transporters is crucial for elucidating its therapeutic efficacy and potential side effects.

Data on Monoamine Transporter Binding Affinity

A comprehensive search of peer-reviewed scientific literature and databases did not yield specific quantitative data (Kᵢ or IC₅₀ values) for the binding affinity of this compound to the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT).

To provide a contextual framework, the following table summarizes the binding affinities of other well-characterized tricyclic antidepressants for human monoamine transporters. This data is intended for comparative purposes only and does not represent the binding profile of this compound.

Table 1: Binding Affinities (Kᵢ, nM) of Selected Tricyclic Antidepressants for Human Monoamine Transporters

| Compound | SERT (Kᵢ, nM) | NET (Kᵢ, nM) | DAT (Kᵢ, nM) |

| Imipramine | 1.4 | 37 | 8,600 |

| Desipramine | 21 | 1.1 | 2,300 |

| Amitriptyline | 4.3 | 29 | 4,300 |

| Nortriptyline | 18 | 4.4 | 1,200 |

| Clomipramine | 0.28 | 46 | 2,800 |

Experimental Protocols: Radioligand Binding Assay

The following is a detailed, representative protocol for a competitive radioligand binding assay, a standard method used to determine the binding affinity of a compound like this compound to monoamine transporters.

Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., this compound) for a specific monoamine transporter (SERT, NET, or DAT) by measuring its ability to displace a known radioligand.

Materials:

-

Membrane Preparations: Cell membranes expressing the human recombinant serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

-

Radioligand: A high-affinity radiolabeled ligand specific for the transporter of interest (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT).

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known inhibitor for the respective transporter (e.g., 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET, 10 µM GBR 12909 for DAT).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound (this compound) in assay buffer.

-

Dilute the radioligand in assay buffer to a final concentration typically at or below its Kd value.

-

Thaw the membrane preparations on ice and dilute to the appropriate concentration in ice-cold assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to the designated wells:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

-

Test Compound: Test compound dilution, radioligand, and membrane preparation.

-

-

-

Incubation:

-

Incubate the microplate at a specific temperature (e.g., room temperature or 37°C) for a predetermined duration to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove any unbound radioactivity.

-

-

Scintillation Counting:

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity on each filter using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Experimental Workflow

References

Preclinical Pharmacology of Nitroxazepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroxazepine, a tricyclic antidepressant (TCA), has been utilized in clinical practice for the management of depression.[1] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, focusing on its mechanism of action, pharmacodynamic profile, and pharmacokinetic properties. While specific quantitative preclinical data for this compound is not extensively available in the public domain, this document outlines the established pharmacological characteristics and provides representative experimental protocols for the evaluation of similar compounds. This guide is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel antidepressant agents.

Introduction

This compound is a dibenzoxazepine derivative classified as a tricyclic antidepressant.[1] It was first introduced for the treatment of depression in India in 1982 under the brand name Sintamil.[1] Structurally distinct from other TCAs, this compound's preclinical profile suggests a primary mechanism of action involving the inhibition of serotonin and norepinephrine reuptake.[2][3] Like other TCAs, it also exhibits affinities for other neuroreceptors, which contributes to its overall pharmacological effect and side-effect profile.[2][3]

Mechanism of Action

This compound's primary antidepressant effect is attributed to its ability to block the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[2][3] By inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET), this compound increases the concentration of these neurotransmitters in the synapse, thereby enhancing serotonergic and noradrenergic neurotransmission.[2][3] This modulation of monoaminergic systems is a well-established mechanism for antidepressant efficacy.

In addition to its primary targets, this compound, like other TCAs, is known to interact with other receptors, including:

-

Histamine H1 receptors

-

Muscarinic acetylcholine receptors

-

Alpha-adrenergic receptors

Antagonism at these receptors is generally associated with the side effects commonly observed with TCA administration, such as sedation, dry mouth, constipation, and orthostatic hypotension.[2][3]

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SERT [label="Serotonin Transporter (SERT)", fillcolor="#FBBC05", fontcolor="#202124"]; NET [label="Norepinephrine Transporter (NET)", fillcolor="#FBBC05", fontcolor="#202124"]; Serotonin_Reuptake [label="Serotonin Reuptake", fillcolor="#F1F3F4", fontcolor="#202124"]; Norepinephrine_Reuptake [label="Norepinephrine Reuptake", fillcolor="#F1F3F4", fontcolor="#202124"]; Synaptic_Serotonin [label="Increased Synaptic Serotonin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Synaptic_Norepinephrine [label="Increased Synaptic Norepinephrine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antidepressant_Effect [label="Antidepressant Effect", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other_Receptors [label="Other Receptors\n(Histamine H1, Muscarinic, Adrenergic)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Side_Effects [label="Side Effects", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> SERT [label="Inhibits", color="#EA4335"]; this compound -> NET [label="Inhibits", color="#EA4335"]; SERT -> Serotonin_Reuptake [style=dashed, arrowhead=none]; NET -> Norepinephrine_Reuptake [style=dashed, arrowhead=none]; Serotonin_Reuptake -> Synaptic_Serotonin [label="Leads to", color="#34A853"]; Norepinephrine_Reuptake -> Synaptic_Norepinephrine [label="Leads to", color="#34A853"]; Synaptic_Serotonin -> Antidepressant_Effect; Synaptic_Norepinephrine -> Antidepressant_Effect; this compound -> Other_Receptors [label="Antagonizes", color="#EA4335"]; Other_Receptors -> Side_Effects; }

Signaling pathway of this compound's mechanism of action.

Pharmacodynamics

A comprehensive pharmacodynamic assessment of a novel antidepressant typically involves in vitro receptor binding and functional assays to determine its potency and selectivity.

Receptor Binding Affinity

| Target | Representative Radioligand | Tissue/Cell Line | Ki (nM) [Predicted] |

| Serotonin Transporter (SERT) | [³H]Citalopram | Rat cortical membranes | 1 - 10 |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Rat cortical membranes | 10 - 50 |

| Histamine H1 Receptor | [³H]Pyrilamine | Guinea pig brain membranes | 5 - 20 |

| Muscarinic M1 Receptor | [³H]Pirenzepine | Human recombinant (CHO cells) | 50 - 200 |

| Alpha-1 Adrenergic Receptor | [³H]Prazosin | Rat brain membranes | 20 - 100 |

In Vitro Functional Activity

| Assay | Cell Line | IC50 (nM) [Predicted] |

| Serotonin Reuptake Inhibition | hSERT-expressing cells | 5 - 25 |

| Norepinephrine Reuptake Inhibition | hNET-expressing cells | 25 - 100 |

Pharmacokinetics

Preclinical pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

| Parameter | Route | Dose (mg/kg) | Value (units) [Representative] |

| Rat | |||

| Half-life (t½) | IV | 5 | 4 - 8 h |

| PO | 10 | 6 - 10 h | |

| Clearance (CL) | IV | 5 | 10 - 20 mL/min/kg |

| Volume of Distribution (Vd) | IV | 5 | 5 - 15 L/kg |

| Cmax | PO | 10 | 100 - 300 ng/mL |

| Tmax | PO | 10 | 1 - 3 h |

| Bioavailability (F%) | PO | 10 | 30 - 60% |

A study in depressed patients treated with this compound hydrochloride (75 mg to 225 mg for 6 weeks) showed a dose-dependent increase in plasma levels.[4][5] At a dose of 75 mg on day 1, the mean plasma level was 47.0 ng/mL, which rose to 129.84 ng/mL on day 7 with a 150 mg dose.[4][5] The major metabolites identified in humans are the desmethyl, N-oxide, and carboxylic acid derivatives.[4][5]

Experimental Protocols

Receptor Binding Assay (Radioligand Displacement)

This protocol describes a representative method for determining the binding affinity (Ki) of a test compound for a specific receptor.

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_membranes [label="Prepare Receptor Membranes\n(e.g., rat brain homogenate)", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate Membranes with Radioligand\nand Test Compound (this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; separate [label="Separate Bound and Free Radioligand\n(Filtration)", fillcolor="#F1F3F4", fontcolor="#202124"]; quantify [label="Quantify Bound Radioactivity\n(Scintillation Counting)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Data Analysis\n(IC50 determination, Cheng-Prusoff for Ki)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> prep_membranes; prep_membranes -> incubate; incubate -> separate; separate -> quantify; quantify -> analyze; analyze -> end; }

Workflow for a radioligand receptor binding assay.

Methodology:

-

Membrane Preparation: A specific brain region (e.g., cortex for SERT and NET) from a suitable animal model (e.g., rat) is homogenized in an appropriate buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended.

-

Assay Conditions: The membrane preparation is incubated with a known concentration of a specific radioligand (e.g., [³H]Citalopram for SERT) and varying concentrations of the test compound (this compound).

-

Incubation: The reaction mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Reuptake Inhibition Assay

This protocol outlines a typical procedure for measuring the in vitro functional potency (IC50) of a compound to inhibit serotonin or norepinephrine reuptake.

Methodology:

-

Cell Culture: A stable cell line expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) is cultured to confluence in appropriate multi-well plates.

-

Assay Buffer: The cell culture medium is replaced with a physiological salt buffer.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound (this compound).

-

Initiation of Uptake: A mixture of radiolabeled neurotransmitter (e.g., [³H]Serotonin) and a final concentration of the test compound is added to initiate the uptake process.

-

Incubation: The plates are incubated for a short period at 37°C to allow for neurotransmitter uptake.

-

Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

Quantification: The amount of radiolabeled neurotransmitter taken up by the cells is determined by lysing the cells and measuring the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated using non-linear regression analysis.

Preclinical Pharmacokinetic Study in Rodents

This protocol provides a general workflow for assessing the pharmacokinetic profile of a compound in a rodent model.

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; animal_prep [label="Animal Preparation\n(e.g., cannulated rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; dosing [label="Administer this compound\n(IV and PO routes)", fillcolor="#FBBC05", fontcolor="#202124"]; sampling [label="Collect Blood Samples\nat Predetermined Time Points", fillcolor="#F1F3F4", fontcolor="#202124"]; plasma_prep [label="Process Blood to Obtain Plasma", fillcolor="#F1F3F4", fontcolor="#202124"]; bioanalysis [label="Quantify Drug Concentration in Plasma\n(LC-MS/MS)", fillcolor="#FBBC05", fontcolor="#202124"]; pk_analysis [label="Pharmacokinetic Analysis\n(Calculate t½, CL, Vd, F%)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> animal_prep; animal_prep -> dosing; dosing -> sampling; sampling -> plasma_prep; plasma_prep -> bioanalysis; bioanalysis -> pk_analysis; pk_analysis -> end; }

Workflow for a preclinical pharmacokinetic study in rodents.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used. For intravenous (IV) administration and serial blood sampling, the jugular vein may be cannulated.

-

Drug Formulation: The test compound is formulated in a suitable vehicle for both IV and oral (PO) administration.

-

Dosing: One group of animals receives the compound via IV bolus or infusion, while another group receives it via oral gavage.

-

Blood Sampling: Blood samples are collected from each animal at predetermined time points post-dosing.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

-

Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).

Conclusion

This compound is a tricyclic antidepressant with a primary mechanism of action involving the inhibition of serotonin and norepinephrine reuptake. Its preclinical pharmacological profile is consistent with that of other effective TCAs. While specific quantitative preclinical data is limited in the public domain, the established mechanism of action and the representative experimental protocols provided in this guide offer a valuable framework for the evaluation of new chemical entities targeting monoaminergic systems for the treatment of depression. Further research to fully characterize the preclinical profile of this compound using modern methodologies would be beneficial for a more complete understanding of its pharmacological properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound hydrochloride used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]

- 4. PHARMACOKINETICS OF this compound IN DEPRESSED PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Putative Role of Nitroxazepine in Modulating Synaptic Plasticity: A Technical Guide

Abstract: Nitroxazepine is a tricyclic antidepressant (TCA) primarily known for its role as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] While direct studies on the effect of this compound on synaptic plasticity are not available in current literature, its known pharmacological actions on monoaminergic systems provide a strong basis for hypothesizing its potential role in modulating the cellular and molecular underpinnings of learning and memory. This technical guide outlines a theoretical framework for this compound's engagement with synaptic plasticity mechanisms, such as long-term potentiation (LTP) and long-term depression (LTD). Furthermore, we provide detailed experimental protocols for investigating these putative effects, aimed at researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a dibenzoxazepine derivative classified as a tricyclic antidepressant.[1] Its primary therapeutic application is in the treatment of major depressive disorder.[2] The principal mechanism of action of this compound is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, leading to an increased concentration and prolonged activity of these neurotransmitters.[3][4] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), this compound enhances monoaminergic neurotransmission.[2][5] Like other TCAs, it may also interact with other receptor systems, which can contribute to its therapeutic and side-effect profile.[2][3]

Hypothesized Role of this compound in Synaptic Plasticity

The processes of synaptic plasticity, including LTP and LTD, are widely considered to be the cellular correlates of learning and memory. These processes involve long-lasting changes in the strength of synaptic connections. Given that both serotonin and norepinephrine are potent modulators of synaptic plasticity, it is hypothesized that this compound, by increasing the availability of these monoamines, can influence the induction and maintenance of LTP and LTD.

The Influence of Serotonin and Norepinephrine on Synaptic Plasticity

-

Norepinephrine (NE): The activation of β-adrenergic receptors by norepinephrine has been shown to facilitate LTP induction, particularly by lowering the threshold for its generation.[3][6] This process, often referred to as metaplasticity, primes synapses for subsequent plasticity.[3][7] Norepinephrine can also inhibit the induction of LTD, thereby favoring processes that strengthen synaptic connections.[4] The signaling pathways downstream of β-adrenergic receptor activation, including the cAMP-PKA and Epac pathways, are known to be involved in these modulatory effects.[1]

-

Serotonin (5-HT): The role of serotonin in synaptic plasticity is more complex and appears to be dependent on the specific receptor subtype activated and the brain region involved. For instance, activation of certain 5-HT receptors can facilitate LTD induction in the prefrontal cortex, while in the hippocampus, serotonin's effects on LTP can be inhibitory under certain conditions.[8][9] Chronic administration of serotonin reuptake inhibitors has been associated with increased synaptic plasticity and neurogenesis.[10][11]

Putative Signaling Pathways Modulated by this compound

Based on its action as an SNRI, this compound is hypothesized to modulate synaptic plasticity through the following signaling cascades:

Quantitative Data on Putative Effects

As there is no direct experimental data on this compound and synaptic plasticity, the following tables are presented as templates for structuring and presenting potential findings from future research.

Table 1: Putative Effects of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices

| Treatment Group | Concentration (µM) | Baseline fEPSP Slope (mV/ms) | Post-HFS fEPSP Slope (% of Baseline) | n (slices) |

| Vehicle Control | - | Mean ± SEM | Mean ± SEM | - |

| This compound | 1 | Mean ± SEM | Mean ± SEM | - |

| This compound | 10 | Mean ± SEM | Mean ± SEM | - |

| This compound | 50 | Mean ± SEM | Mean ± SEM | - |

Table 2: Putative Effects of this compound on Dendritic Spine Density in Cultured Hippocampal Neurons

| Treatment Group | Concentration (µM) | Spine Density (spines/10 µm) | Mushroom Spines (%) | Thin Spines (%) | Stubby Spines (%) | n (neurons) |

| Vehicle Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | - |

| This compound | 1 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | - |

| This compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | - |

Table 3: Putative Effects of this compound on Synaptic Protein Expression (Western Blot Analysis)

| Target Protein | Vehicle Control (Relative Density) | This compound (10 µM) (Relative Density) | Fold Change | p-value |

| p-CREB (Ser133) | Mean ± SEM | Mean ± SEM | - | - |

| Total CREB | Mean ± SEM | Mean ± SEM | - | - |

| BDNF | Mean ± SEM | Mean ± SEM | - | - |

| PSD-95 | Mean ± SEM | Mean ± SEM | - | - |

| Synaptophysin | Mean ± SEM | Mean ± SEM | - | - |

Detailed Experimental Protocols

The following are standard protocols that can be adapted to investigate the effects of this compound on synaptic plasticity.

Protocol for Long-Term Potentiation (LTP) Recording in Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices and the recording of field excitatory postsynaptic potentials (fEPSPs) to measure LTP.[12][13]

Workflow Diagram:

Materials and Reagents:

-

Adult C57BL/6 mice

-

Artificial cerebrospinal fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 2 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, 10 mM D-glucose, saturated with 95% O2/5% CO2.

-

Sucrose-based slicing solution: 210 mM sucrose, 2.5 mM KCl, 1.25 mM NaH2PO4, 7 mM MgCl2, 0.5 mM CaCl2, 26 mM NaHCO3, 10 mM D-glucose, saturated with 95% O2/5% CO2.

-

Vibrating microtome

-

Interface or submerged recording chamber

-

Glass microelectrodes (1-5 MΩ) filled with aCSF

-

Amplifier and data acquisition system

Procedure:

-

Anesthetize the mouse and rapidly decapitate.

-

Dissect the brain and place it in ice-cold, oxygenated sucrose-based slicing solution.

-

Prepare 350-400 µm thick coronal or transverse hippocampal slices using a vibrating microtome.[14]

-

Transfer slices to an interface chamber containing oxygenated aCSF and allow them to recover for at least 1 hour at 32-34°C.

-

Transfer a single slice to the recording chamber perfused with aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.[15]

-

Establish a stable baseline of fEPSPs for 20-30 minutes by delivering single pulses every 30 seconds.

-

Apply this compound or vehicle to the perfusion bath for a predetermined duration.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).

-

Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation.

-

Analyze the slope of the fEPSP and express it as a percentage of the pre-HFS baseline.

Protocol for Dendritic Spine Density and Morphology Analysis

This protocol details the method for culturing primary hippocampal neurons and analyzing dendritic spine characteristics.[2][16]

Materials and Reagents:

-

E18 rat or mouse embryos

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated coverslips

-

Lipofectamine for transfection

-

Plasmid encoding a fluorescent protein (e.g., GFP or mCherry)

-

Paraformaldehyde (PFA) for fixation

-

Confocal microscope

-

Image analysis software (e.g., ImageJ/Fiji with NeuronJ, Imaris)

Procedure:

-

Dissect hippocampi from E18 embryos and dissociate neurons using enzymatic digestion (e.g., trypsin).

-

Plate neurons on poly-D-lysine coated coverslips in Neurobasal medium.

-

At DIV (days in vitro) 10-12, transfect neurons with a fluorescent protein-encoding plasmid to visualize dendritic morphology.

-

At DIV 14, treat neurons with this compound or vehicle for the desired duration (e.g., 24-48 hours).

-

Fix the neurons with 4% PFA in phosphate-buffered saline (PBS).

-

Mount the coverslips on glass slides.

-

Acquire high-resolution z-stack images of dendrites from transfected neurons using a confocal microscope.

-

Perform 3D reconstruction of dendritic segments and identify and classify dendritic spines (e.g., mushroom, thin, stubby) using image analysis software.[17][18]

-

Calculate spine density (number of spines per unit length of dendrite) and the relative proportions of different spine morphologies.

Protocol for Western Blot Analysis of Synaptic Proteins

This protocol provides a method for quantifying changes in the expression of key synaptic proteins following this compound treatment.[19][20][21]

Materials and Reagents:

-

Cultured neurons or hippocampal tissue

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-CREB, anti-CREB, anti-BDNF, anti-PSD-95)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Treat cultured neurons or administer this compound in vivo and collect hippocampal tissue.

-

Homogenize tissue or lyse cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[21]

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

While direct evidence is currently lacking, the established mechanism of this compound as a serotonin-norepinephrine reuptake inhibitor provides a solid foundation for the hypothesis that it can modulate synaptic plasticity. By increasing the synaptic availability of these key neuromodulators, this compound may influence the molecular cascades that govern the strengthening and weakening of synaptic connections. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to systematically investigate this putative role. Such studies will be crucial in elucidating the broader neurobiological effects of this compound and could provide valuable insights into the mechanisms by which antidepressants may exert their therapeutic effects on cognitive and mood-related neural circuits.

References

- 1. Noradrenergic stabilization of heterosynaptic LTP requires activation of Epac in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Best Practices for Analysis of Dendritic Spine Morphology and Number in Neurodevelopmental Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Norepinephrine triggers metaplasticity of LTP by increasing translation of specific mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Noradrenergic regulation of synaptic plasticity in the hippocampal CA1 region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How antidepressant drugs act: A primer on neuroplasticity as the eventual mediator of antidepressant efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 7. researchgate.net [researchgate.net]

- 8. Serotonin facilitates long-term depression induction in prefrontal cortex via p38 MAPK/Rab5-mediated enhancement of AMPA receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serotonin facilitates late-associative plasticity via synaptic tagging/cross-tagging and capture at hippocampal CA2 synapses in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synaptic plasticity and depression: New insights from stress and rapid-acting antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scitechdaily.com [scitechdaily.com]

- 12. youtube.com [youtube.com]

- 13. Video: Improved Preparation and Preservation of Hippocampal Mouse Slices for a Very Stable and Reproducible Recording of Long-term Potentiation [jove.com]

- 14. funjournal.org [funjournal.org]

- 15. researchgate.net [researchgate.net]

- 16. Video: Author Spotlight: Optimizing Dendritic Spine Analysis for Balanced Manual and Automated Assessment in the Hippocampus CA1 Apical Dendrites [jove.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. An Image Analysis Algorithm for Dendritic Spines | MIT Press Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 19. sysy.com [sysy.com]

- 20. A Guide to Analysis of Relative Synaptic Protein Abundance by Quantitative Fluorescent Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bio-rad.com [bio-rad.com]

Methodological & Application

Application Note and Protocol for Nitroxazepine HPLC Analysis in Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of Nitroxazepine in human plasma samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment in the development of this compound. The protocol outlines procedures for plasma sample preparation via protein precipitation, chromatographic conditions, and method validation parameters.

Introduction

This compound is a tricyclic antidepressant used in the treatment of depressive disorders. Accurate and reliable quantification of this compound in biological matrices such as plasma is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. This application note details a robust HPLC method for the determination of this compound in plasma, which is designed to be both sensitive and specific.

Experimental Protocols

Materials and Reagents

-

This compound hydrochloride reference standard

-

Internal Standard (IS) (e.g., Clomipramine hydrochloride)

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (pH adjusted)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered)

-

Human plasma (drug-free)

-

0.45 µm syringe filters

Equipment

-

HPLC system with a UV detector

-

C18 analytical column (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm)

-

Centrifuge

-

Vortex mixer

-

Analytical balance

-

pH meter

-

Micropipettes

Sample Preparation: Protein Precipitation

-

Thaw frozen plasma samples to room temperature.

-

Vortex the plasma sample to ensure homogeneity.

-

Pipette 500 µL of the plasma sample into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (e.g., 10 µg/mL Clomipramine in methanol) and vortex briefly.

-

Add 1.5 mL of cold acetonitrile to the plasma sample to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and filter through a 0.45 µm syringe filter.

-

Inject 20 µL of the filtered sample into the HPLC system.

Chromatographic Conditions

A simple isocratic RP-HPLC method can be employed for the determination of this compound.[1]

| Parameter | Condition |

| Mobile Phase | Phosphate buffer : Acetonitrile (70:30, v/v)[1] |

| Column | Phenomenex C18 (250 mm x 4.6 mm, 5 µm)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Detection Wavelength | 265 nm[1] |

| Injection Volume | 20 µL[1] |

| Column Temperature | Ambient |

| Retention Time | Approximately 6.97 min for this compound[1] |

Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solution: Accurately weigh and dissolve this compound hydrochloride in methanol to obtain a stock solution of 1 mg/mL. A separate stock solution should be prepared for the internal standard.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 10 to 30 µg/mL.[1]

-

Calibration Curve Standards: Spike drug-free plasma with the working standard solutions to obtain calibration standards at concentrations of 10, 15, 20, 25, and 30 µg/mL.[1]

-